

Comparative Biological Activity of Isothiazole Analogs: A Guide for Researchers

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Compound of Interest

Compound Name: **4-Bromo-3-methyl-isothiazol-5-ylamine**

Cat. No.: **B1287052**

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This guide provides a comparative analysis of the biological activities of various isothiazole analogs, offering valuable insights for researchers and professionals in drug development. The data presented herein, derived from multiple studies, highlights the potential of the isothiazole scaffold in developing novel therapeutic and agrochemical agents. While specific experimental data for **4-bromo-3-methyl-isothiazol-5-ylamine** was not available in the reviewed literature, this guide focuses on the biological activities of structurally related isothiazole and thiazole derivatives to inform future research and development.

I. Antifungal Activity of Isothiazole-Thiazole Derivatives

A series of novel isothiazole-thiazole derivatives have demonstrated significant fungicidal activity, particularly against oomycetes. The *in vivo* activity of these compounds against *Pseudoperonospora cubensis* and *Phytophthora infestans* highlights their potential as agricultural fungicides.

Table 1: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives

Compound	Target Pathogen	EC50 (mg L ⁻¹)[1]
6u	Pseudoperonospora cubensis	0.046[1]
6u	Phytophthora infestans	0.20[1]
6b	Sclerotinia sclerotiorum	0.22[1]
6c	Sclerotinia sclerotiorum	0.53[1]
6o	Alternaria solani	8.92[1]
6s	Alternaria solani	7.84[1]
Oxathiapiprolin (Commercial Fungicide)	Sclerotinia sclerotiorum	5.98[1]
Oxathiapiprolin (Commercial Fungicide)	Alternaria solani	296.60[1]
Azoxystrobin (Commercial Fungicide)	Sclerotinia sclerotiorum	4.04[1]
Azoxystrobin (Commercial Fungicide)	Alternaria solani	185.42[1]

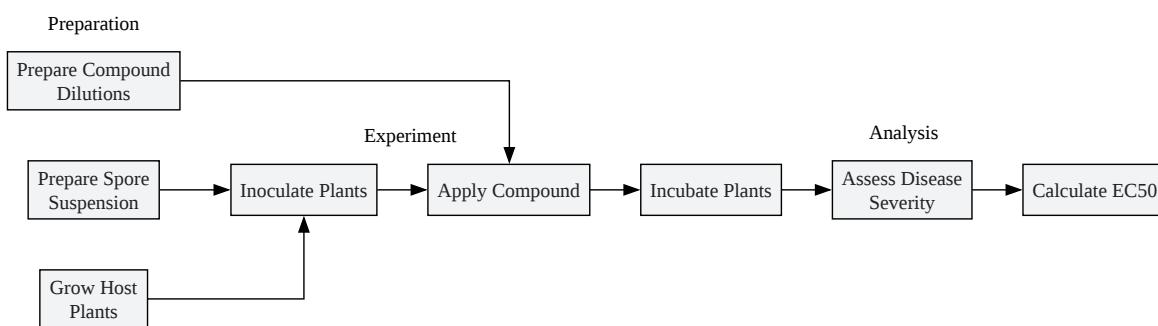
Molecular docking studies suggest that compound 6u may act on the same target as oxathiapiprolin, which is the oxysterol-binding protein (PcORP1).[1] This was further supported by cross-resistance studies.[1]

Experimental Protocol: In Vivo Fungicidal Assay

A general methodology for assessing in vivo fungicidal activity against plant pathogens is as follows:

- Compound Preparation: Test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions. These are then diluted to the desired final concentrations for application.
- Plant Cultivation: Healthy host plants (e.g., cucumber for *P. cubensis*, tomato for *P. infestans*) are grown to a suitable stage for inoculation.

- Spore Suspension Preparation: A suspension of fungal spores is prepared from a fresh culture and adjusted to a specific concentration.
- Inoculation and Treatment: The plants are inoculated with the spore suspension. Subsequently, the test compound solutions are applied to the plants, typically as a foliar spray.
- Incubation: The treated and inoculated plants are maintained in a controlled environment with appropriate temperature, humidity, and light conditions to allow for disease development.
- Disease Assessment: After a set incubation period, the disease severity on the plants is assessed and compared to untreated control plants. The percentage of inhibition is calculated.
- EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response data.[\[1\]](#)



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Fungicidal Assay Workflow

II. Antibacterial Activity of Thiazole Derivatives

Several novel thiazole derivatives have been evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of these compounds.

Table 2: In Vitro Antibacterial Activity of Thiazole Derivatives

Compound	Target Organism	MIC (µg/mL)
Derivative 6d	Staphylococcus aureus	50-200
Derivative 6d	Streptococcus agalactiae	25-100
Phenylacetamido-thiazole derivative 16	Escherichia coli	1.56 - 6.25[2]
Phenylacetamido-thiazole derivative 16	Pseudomonas aeruginosa	1.56 - 6.25[2]
Phenylacetamido-thiazole derivative 16	Bacillus subtilis	1.56 - 6.25[2]
Phenylacetamido-thiazole derivative 16	Staphylococcus aureus	1.56 - 6.25[2]

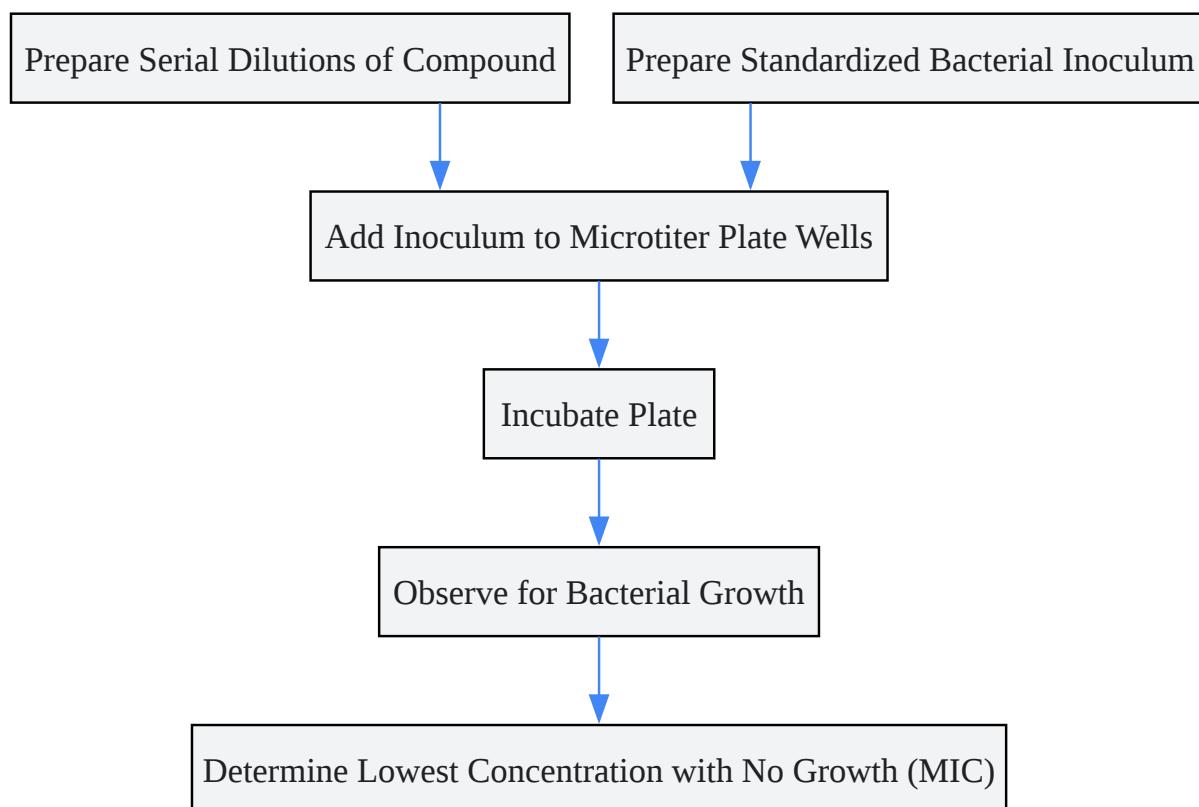
Notably, some thiazole derivatives demonstrated greater inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria. The presence of an oxothiazole structure may enhance the inhibitory potency of these compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using a broth microdilution method:

- Compound Preparation: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

- Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared and added to each well of the microtiter plate.
- Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



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MIC Determination Workflow

III. Kinase Inhibitory Activity of Isothiazole Derivatives

Isothiazole-containing compounds have also been investigated as inhibitors of various protein kinases, which are critical targets in cancer therapy and other diseases.

Table 3: Kinase Inhibitory Activity of Isothiazolo[4,3-b]pyridine Derivatives

Compound	Target Kinase	IC50 (nM)[3]
1	GAK	51
2	GAK	14
3	GAK	24

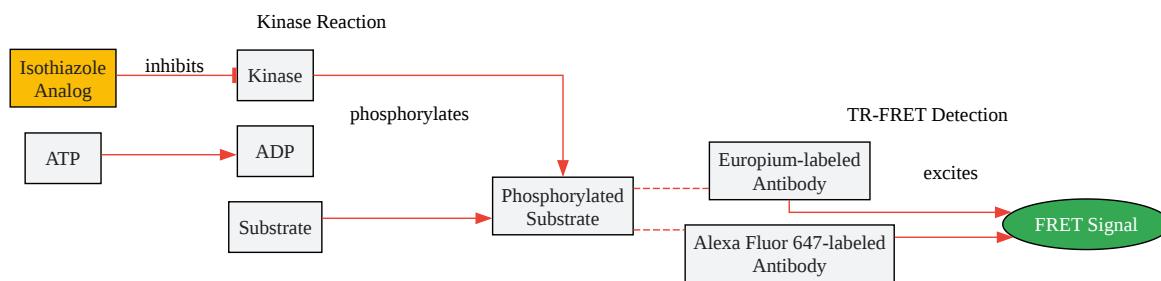
The development of potent and selective kinase inhibitors is a major focus in drug discovery. The isothiazole scaffold has shown promise in the design of inhibitors for kinases such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).^[4] For instance, a thiazole derivative demonstrated an IC50 value of 22 nM against Flt3.^[4] Another imidazothiazole derivative showed high potency in both cellular (MV4-11) and enzymatic (FLT3) assays with IC50 values of 0.002 μM and 0.022 μM, respectively.^[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity and inhibition.^{[5][6]}

- Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction mixture containing the kinase, a specific substrate, and ATP.
- Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.
- Detection: After a set incubation period, stop the reaction and add detection reagents. These typically include a europium-labeled antibody that recognizes a non-phosphorylated part of the substrate and an Alexa Fluor® 647-labeled antibody that recognizes the phosphorylated substrate.
- Signal Measurement: If the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing FRET to occur between the europium donor and the Alexa Fluor® 647 acceptor. The TR-FRET signal is measured on a compatible plate reader.

- IC50 Determination: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[5]



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Kinase Inhibition TR-FRET Assay Principle

Conclusion

The isothiazole scaffold is a versatile platform for the development of biologically active compounds with diverse applications. The analogs discussed in this guide demonstrate significant potential in agriculture as fungicides and in medicine as antibacterial and anticancer agents through kinase inhibition. Further investigation and optimization of these isothiazole derivatives could lead to the discovery of novel and effective drugs and agrochemicals. Researchers are encouraged to use the provided data and protocols as a foundation for their own studies in this promising area of chemical biology.

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